(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine
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Overview
Description
(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine is a chiral amine derivative of benzo[b]furan. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions and an amine group at the 3 position of the dihydrobenzo[b]furan ring. It is of interest in various fields of research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6,7-dichlorobenzo[b]furan. This can be achieved through the chlorination of benzo[b]furan using chlorine gas or other chlorinating agents under controlled conditions.
Reduction: The 6,7-dichlorobenzo[b]furan is then subjected to reduction to form 6,7-dichloro-2,3-dihydrobenzo[b]furan. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Amination: The final step involves the introduction of the amine group at the 3 position. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under basic conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Fully saturated amine derivatives.
Substitution: Various substituted benzo[b]furan derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine involves its interaction with specific molecular targets. The presence of the amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichlorobenzo[b]furan: Lacks the amine group and is less reactive in biological systems.
2,3-Dihydrobenzo[b]furan-3-ylamine: Lacks the chlorine atoms, resulting in different chemical and biological properties.
(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]thiophene-3-ylamine: Similar structure but with a sulfur atom replacing the oxygen in the furan ring, leading to different reactivity and applications.
Uniqueness
(3R)-6,7-Dichloro-2,3-dihydrobenzo[b]furan-3-ylamine is unique due to the combination of its chiral center, dichloro substitution, and amine functionality. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3R)-6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMAYQIYUBDETJ-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=C(C=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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